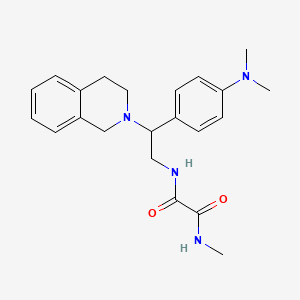![molecular formula C20H16N2O3 B2819375 2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1332530-05-8](/img/structure/B2819375.png)
2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a quinoline and an isoindole moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their biological activity . Isoindoles are a type of heterocycle, which are also common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and isoindole rings, both of which are aromatic and contribute to the compound’s stability. The ethyl linker would provide flexibility to the molecule, potentially allowing it to adopt different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, its solubility would be affected by the presence of the polar quinoline and isoindole rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .Aplicaciones Científicas De Investigación
- Specifically, it acts as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. Inhibiting AChE helps maintain higher acetylcholine levels, which can improve cognitive function .
- Notably, some derivatives of this compound have shown strong potency in inhibiting AChE, with activities comparable to or better than donepezil (a commonly used AD drug). Further studies are ongoing to evaluate their safety .
- For instance, a study investigated the cytotoxic inhibition of A549 lung cancer cells. The substituents in the benzene group of the aminophosphonate moiety significantly influenced cytotoxicity. Electron-donating substituents showed distinct effects compared to electron-withdrawing ones .
Alzheimer’s Disease Treatment
Anticancer Properties
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-oxo-1,2-dihydroquinoline-3-carboxamides, have been shown to inhibit the acetylcholinesterase enzyme (ache) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit ache . AChE is responsible for the hydrolysis of acetylcholine into choline and acetic acid, a process essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Biochemical Pathways
This pathway is crucial for the transmission of nerve impulses in the brain .
Pharmacokinetics
Similar compounds have been evaluated for their safety in ex vivo and in vivo models .
Result of Action
Similar compounds have shown strong potency in inhibiting ache, with activities higher than or close to donepezil, a drug used against alzheimer’s disease .
Action Environment
It’s worth noting that the storage conditions can affect the stability of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(6-methyl-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-6-7-17-14(10-12)11-13(18(23)21-17)8-9-22-19(24)15-4-2-3-5-16(15)20(22)25/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCALOQLTOKNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

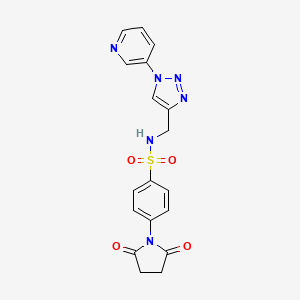
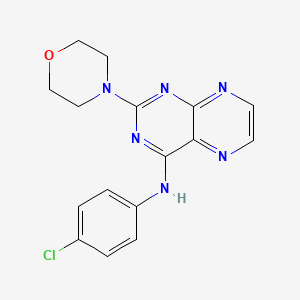
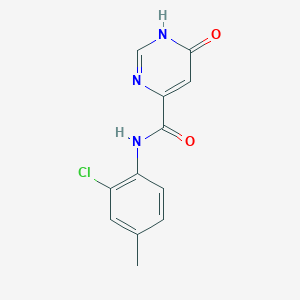
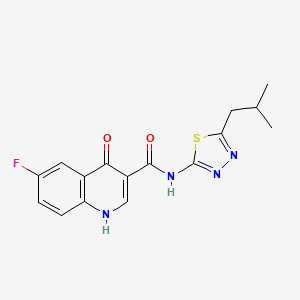
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)

![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
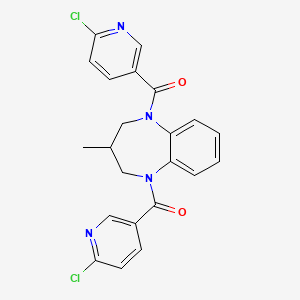
![4-Butyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2819306.png)
